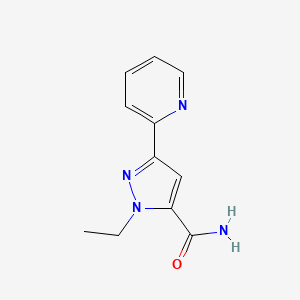

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide

描述

属性

IUPAC Name |

2-ethyl-5-pyridin-2-ylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-2-15-10(11(12)16)7-9(14-15)8-5-3-4-6-13-8/h3-7H,2H2,1H3,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTINJNHSZTVNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=CC=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate Intermediate

This intermediate is crucial for further transformation into the target compound. The preparation involves:

- Starting from ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.

- Performing an oxidation reaction in an acetonitrile solvent system.

- Using potassium persulfate as the oxidizing agent.

- Sulfuric acid acts as a catalyst to facilitate the oxidation.

The reaction is typically carried out by mixing the starting material with potassium persulfate (in the range of about 1.0 to 2.0 equivalents, preferably 1.3 to 1.7 equivalents) in acetonitrile, followed by heating and acid addition to complete the reaction. This method yields the ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate in approximately 75-80% yield.

Conversion to Carboxamide Derivative

The ethyl ester group is subsequently converted to the carboxamide functionality through aminolysis or amidation reactions, typically involving:

- Treatment with ammonia or an amine source under controlled conditions.

- Use of suitable solvents such as ethanol, methanol, or dimethylformamide to facilitate the reaction.

- Base catalysts like triethylamine or potassium carbonate may be employed to promote the reaction.

This step ensures the transformation of the ester to the corresponding carboxamide, finalizing the functional group required for 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide.

Purification Methods

Purification is critical to obtain the target compound with high purity and involves:

- Crystallization techniques using polar solvents such as ethanol, methanol, or mixtures with water.

- Cooling the reaction mixture to induce crystallization.

- Filtration and washing to remove impurities.

- Use of solvents like ethyl acetate and n-hexane to enhance purification efficiency.

- Chromatographic methods (e.g., column chromatography or high-performance liquid chromatography) may be applied for further refinement if necessary.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|

| Oxidation of dihydropyrazole ester | Potassium persulfate (1.3–1.7 eq), H2SO4 catalyst, heat | Acetonitrile | 75-80 | Controlled addition of acid and oxidant |

| Ester to carboxamide conversion | Ammonia or amine, base catalyst (e.g., triethylamine) | Ethanol/DMF | Variable | Reaction conditions optimized per substrate |

| Purification | Crystallization, filtration, solvent washing | Ethanol, methanol, ethyl acetate, n-hexane | N/A | Multiple solvent systems used for purity |

Research Findings and Optimization Notes

- The oxidation step is sensitive to the amount of oxidizing agent and acid catalyst; excess oxidant can lead to side reactions.

- The choice of solvent influences both reaction rate and yield; acetonitrile provides a good balance of solubility and reaction efficiency.

- Purification protocols have been optimized to minimize impurities such as unreacted starting materials and side products.

- The amidation step requires careful control of temperature and stoichiometry to avoid hydrolysis or overreaction.

- Crystallization parameters (cooling rate, solvent ratios) significantly affect the crystal form and purity of the final compound.

化学反应分析

Types of Reactions

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines .

科学研究应用

Chemistry

In the field of chemistry, 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, enabling the development of new materials and catalysts.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: Studies have shown it to be effective against various resistant bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

- Anticancer Activity: Preliminary evaluations indicate that derivatives of this compound can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Medicine

The compound is being investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections. Its mechanism of action may involve inhibiting specific enzymes or receptors involved in disease progression.

Industry

In industrial applications, this compound is utilized in developing novel materials with specific properties, such as catalysts for chemical reactions or sensors for detecting environmental pollutants.

Case Study 1: Antitumor Activity Evaluation

A study conducted on A549 lung cancer cell lines evaluated the antitumor efficacy of various pyrazole derivatives, including this compound. The results indicated enhanced apoptosis induction compared to standard treatments, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of this compound against resistant bacterial strains. The findings suggested that structural modifications could significantly enhance antimicrobial activity, indicating a pathway for developing more effective therapeutic agents.

作用机制

The mechanism of action of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies on its binding interactions and the pathways involved are essential to fully understand its mechanism of action .

相似化合物的比较

Structural Analogues and Key Differences

The compound is compared to structurally related pyrazole derivatives, focusing on substituent effects and biological relevance.

Table 1: Structural and Functional Comparison

Substituent Effects on Bioactivity

- Pyridine vs.

- Halogenation: Chlorantraniliprole () and Tolfenpyrad () incorporate Cl/Br substituents, enhancing binding to insecticidal targets like ryanodine receptors but increasing environmental persistence .

- Trifluoromethyl Groups: The CF3 group in N-(2-aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide () improves metabolic stability and electron-withdrawing effects, favoring kinase inhibition in drug discovery .

生物活性

1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, supported by recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an ethyl group and a pyridinyl moiety. Its unique structure contributes to its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have demonstrated that compounds within this class can inhibit the growth of various cancer cell lines, including:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Antiproliferative |

| Breast Cancer | MDA-MB-231 | Antitumor activity |

| Liver Cancer | HepG2 | Growth inhibition |

| Colorectal Cancer | HCT116 | Cytotoxic effects |

| Renal Cancer | 786-O | Induction of apoptosis |

The mechanism of action often involves the inhibition of specific kinases and pathways associated with tumor growth and survival .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. In experimental models, it has shown effectiveness in reducing edema and inflammation. For instance:

| Model | Compound | Effectiveness |

|---|---|---|

| Carrageenan-induced edema | 1-Ethyl-3-(pyridin-2-yl)-... | Comparable to indomethacin |

| Acetic acid-induced inflammation | Various pyrazole derivatives | Significant reduction in swelling |

These findings suggest that this compound may act through COX inhibition and modulation of inflammatory cytokines .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound exhibits antimicrobial properties. Studies have reported its efficacy against various bacterial strains:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Inhibition at low concentrations |

| Staphylococcus aureus | Effective against resistant strains |

| Candida albicans | Antifungal activity noted |

The antimicrobial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

Several case studies highlight the potential of pyrazole derivatives in clinical applications:

-

Anticancer Efficacy in Breast Cancer:

A study evaluated the effects of this compound on MDA-MB-231 cells, revealing significant apoptosis induction and cell cycle arrest at G0/G1 phase. -

Inflammation Reduction in Animal Models:

In vivo studies showed that administration of this compound significantly reduced paw edema in rats induced by carrageenan, suggesting a potential therapeutic role in inflammatory diseases. -

Broad-spectrum Antimicrobial Activity:

A series of experiments demonstrated the compound's effectiveness against both gram-positive and gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide?

- Methodology : Synthesis typically involves multi-step reactions starting from pyridine and pyrazole precursors. Key steps include:

Coupling reactions : Pyridine derivatives (e.g., 2-aminopyridine) are coupled with pyrazole intermediates via amidation or cross-coupling.

Catalytic conditions : Pd-based catalysts (e.g., Pd(PPh₃)₄) are used for Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .

Solvent optimization : Dichloromethane (DCM) or DMF under controlled temperatures (60–100°C) improves yield .

- Example : Ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate derivatives are synthesized via reductive amination followed by amidation with pyridine-containing carboxylic acids .

Q. What analytical techniques are essential for structural validation of this compound?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl group at N1, pyridin-2-yl at C3) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) .

- IR spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers screen for preliminary biological activity?

- Methodology :

In vitro assays : Test inhibition of enzymes (e.g., factor Xa for anticoagulant activity) using fluorogenic substrates .

Microbial susceptibility : Evaluate antibacterial/antifungal activity via broth microdilution (MIC values) .

Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can reaction yields be optimized during pyrazole-5-carboxamide synthesis?

- Methodology :

-

Catalyst screening : Pd(PPh₃)₄ improves cross-coupling efficiency (e.g., 62% yield for similar compounds) .

-

Temperature control : Reactions at 80°C in DMF reduce side products .

-

Purification : Column chromatography with ethyl acetate/hexane gradients enhances purity (>95%) .

Reaction Condition Yield (%) Reference Pd(PPh₃)₄, DMF, 80°C 62 Catalyst-free, DCM 36

Q. What computational strategies predict binding modes of this compound to biological targets?

- Methodology :

- Molecular docking : Use AutoDock/Vina to simulate interactions with targets (e.g., factor Xa’s S1/S4 pockets) .

- QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with activity .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can pharmacokinetic properties (e.g., oral bioavailability) be improved?

- Methodology :

- P1 group modification : Replace polar groups (e.g., benzamidine) with lipophilic substituents (e.g., benzylamine) to enhance membrane permeability .

- Prodrug design : Esterify carboxamide to improve solubility (e.g., ethyl esters hydrolyzed in vivo) .

- Co-solvents : Use cyclodextrin complexes or PEG formulations for in vivo studies .

Q. What strategies resolve contradictory bioactivity data across studies?

- Methodology :

Dose-response validation : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays).

Metabolic stability testing : Use liver microsomes to identify degradation pathways .

Structural analogs : Compare activity of derivatives to isolate critical substituents (e.g., pyridin-2-yl vs. pyridin-3-yl) .

Data-Driven Insights

Q. How do structural modifications influence anticancer activity?

- Key Findings :

-

Ethyl vs. methyl at N1 : Ethyl enhances metabolic stability (t₁/₂ > 4 hours in hepatic microsomes) .

-

Pyridin-2-yl vs. phenyl at C3 : Pyridin-2-yl improves binding to kinase ATP pockets (ΔG = -9.2 kcal/mol) .

Substituent IC₅₀ (nM) Target Pyridin-2-yl 13 Factor Xa 4-Chlorophenyl 450 COX-2

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。